1,2,2,3,3-Pentamethylpiperidin-4-one
Description
1,2,2,3,3-Pentamethylpiperidin-4-one is a substituted piperidinone derivative characterized by five methyl groups positioned at the 1-, 2-, 2-, 3-, and 3-positions of the piperidine ring. The compound’s ketone group at position 4 enhances its versatility as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves multi-step alkylation and cyclization reactions, with careful control of reaction conditions to achieve regioselective methylation .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1,2,2,3,3-pentamethylpiperidin-4-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8(12)6-7-11(5)10(9,3)4/h6-7H2,1-5H3 |
InChI Key |
INYJSXUIERWKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCN(C1(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3-Pentamethylpiperidin-4-one can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction.
Industrial Production Methods
Industrial production of 1,2,2,3,3-Pentamethylpiperidin-4-one typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3-Pentamethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1,2,2,3,3-Pentamethylpiperidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,3,3-Pentamethylpiperidin-4-one involves its interaction with specific molecular targets. The compound’s steric hindrance and electronic properties influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1,2,2,3,3-pentamethylpiperidin-4-one with analogous piperidinone derivatives, highlighting structural, synthetic, and functional differences:
Key Findings:
Steric Effects : The pentamethyl derivative exhibits significant steric hindrance compared to trimethyl analogs, reducing nucleophilic attack at the ketone group. This property makes it less reactive in condensation reactions but more stable under acidic conditions .
Lipophilicity : The five methyl groups increase lipophilicity (logP ~2.8), enhancing membrane permeability compared to 1,2,5-trimethylpiperidin-4-one (logP ~1.5) .
Pharmacological Potential: Unlike fluorinated benzisoxazole derivatives (e.g., ), the pentamethyl compound lacks aromatic electron-withdrawing groups, limiting its direct use in receptor-targeted therapies. However, its stability makes it a preferred scaffold for prodrug design .
Synthetic Complexity : The pentamethyl derivative requires precise temperature and catalyst control during synthesis, whereas 1,2,5-trimethylpiperidin-4-one can be synthesized via a scalable one-pot method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
